N'-[(E)-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]methylidene]-4-hydroxybenzohydrazide
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Overview
Description
N’-[(E)-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]methylidene]-4-hydroxybenzohydrazide is a chemical compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions and have significant applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]methylidene]-4-hydroxybenzohydrazide typically involves the condensation reaction between 4-hydroxybenzohydrazide and 3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde. This reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction can be represented as follows:
4-hydroxybenzohydrazide+3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde→N’-[(E)-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]methylidene]-4-hydroxybenzohydrazide
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]methylidene]-4-hydroxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-[(E)-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]methylidene]-4-hydroxybenzohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]methylidene]-4-hydroxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as enzymes and receptors. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of receptor function .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(1E)-(4–Fluorophenyl)methylidene]adamantane-1-carbohydrazide
Uniqueness
N’-[(E)-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]methylidene]-4-hydroxybenzohydrazide is unique due to its specific structural features, such as the presence of the 4-fluorophenyl and pyrazole moieties. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(E)-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylideneamino]-4-hydroxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4O2/c18-14-5-1-11(2-6-14)16-13(9-19-21-16)10-20-22-17(24)12-3-7-15(23)8-4-12/h1-10,23H,(H,19,21)(H,22,24)/b20-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IREDDFNHJHPYHQ-KEBDBYFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NN2)C=NNC(=O)C3=CC=C(C=C3)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=C(C=NN2)/C=N/NC(=O)C3=CC=C(C=C3)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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